7-Bromo-5-fluoro-6-(trifluoromethoxy)-1H-benzimidazole
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Overview
Description
7-Bromo-5-fluoro-6-(trifluoromethoxy)-1H-benzimidazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-5-fluoro-6-(trifluoromethoxy)-1H-benzimidazole typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of bromine and fluorine atoms into the benzimidazole ring.
Methoxylation: Introduction of the trifluoromethoxy group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: It may participate in redox reactions under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like halides, acids, or bases.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products would depend on the specific reactions and conditions used. For example, substitution reactions might yield various substituted benzimidazoles.
Scientific Research Applications
7-Bromo-5-fluoro-6-(trifluoromethoxy)-1H-benzimidazole could have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways.
Medicine: Possible development as a pharmaceutical agent.
Industry: Use in the production of specialized chemicals.
Mechanism of Action
The mechanism of action would depend on its specific interactions with molecular targets. For example, if used as a drug, it might interact with enzymes or receptors, affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-1H-benzimidazole
- 6-Bromo-1H-benzimidazole
- Trifluoromethoxy-benzimidazole
Uniqueness
The unique combination of bromine, fluorine, and trifluoromethoxy groups in 7-Bromo-5-fluoro-6-(trifluoromethoxy)-1H-benzimidazole might confer distinct chemical and biological properties compared to other benzimidazoles.
Properties
Molecular Formula |
C8H3BrF4N2O |
---|---|
Molecular Weight |
299.02 g/mol |
IUPAC Name |
4-bromo-6-fluoro-5-(trifluoromethoxy)-1H-benzimidazole |
InChI |
InChI=1S/C8H3BrF4N2O/c9-5-6-4(14-2-15-6)1-3(10)7(5)16-8(11,12)13/h1-2H,(H,14,15) |
InChI Key |
PXPSFHDMLZSIJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1F)OC(F)(F)F)Br)N=CN2 |
Origin of Product |
United States |
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